2,7-Dinitro-9,10-phenanthrenedione

Lithium-Ion Battery Cathode Material Organic Electrode

Researchers pursuing high-energy-density organic electrodes require cathode materials exceeding the specific capacity of conventional quinones. 2,7-Dinitro-9,10-phenanthrenedione (DNPQ) delivers a verified initial discharge capacity of 221 mAh g⁻¹-outperforming both unsubstituted 9,10-phenanthrenedione and its 2,7-diamino analog due to redox-active nitro groups. • Battery R&D: 221 mAh g⁻¹ initial discharge capacity; nitro groups participate in reversible Li⁺ insertion/deinsertion. • Photoredox Catalysis: Excited-state lifetime 5.8 μs; E*red = +2.13 V vs. SCE for visible-light-driven oxidations. • Chemical Biology: nNOS inhibition with IC50 = 110 nM; regioselective bromination at C-4 enables further derivatization. Supplied with certified purity and ready for immediate dispatch to support your research programs.

Molecular Formula C14H6N2O6
Molecular Weight 298.21 g/mol
CAS No. 604-94-4
Cat. No. B1596109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dinitro-9,10-phenanthrenedione
CAS604-94-4
Molecular FormulaC14H6N2O6
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H
InChIKeyNLYJKDKBQGPHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dinitro-9,10-phenanthrenedione (604-94-4) Scientific Profile & Procurement Considerations


2,7-Dinitro-9,10-phenanthrenedione (CAS: 604-94-4), also referred to as 2,7-dinitrophenanthrene-9,10-dione or DNPQ, is a nitroaromatic quinone derived from the 9,10-phenanthrenedione scaffold [1]. The strategic placement of electron-withdrawing nitro groups at the 2- and 7-positions of the core structure fundamentally alters its electronic configuration, redox potential, and photophysical properties relative to the parent quinone [1]. These modifications underpin its specific, quantifiable performance advantages in advanced materials and chemical synthesis applications, making it a distinct chemical entity for procurement rather than an interchangeable analog [2].

Procurement Risk: Why Unsubstituted 9,10-Phenanthrenedione Cannot Substitute for 2,7-Dinitro-9,10-phenanthrenedione


While 9,10-phenanthrenedione (PQ) serves as the common core for a family of compounds, its unsubstituted form lacks the crucial functional modifications that define the performance of 2,7-dinitro-9,10-phenanthrenedione [1]. The introduction of the 2,7-dinitro groups is not an inert structural change; it directly and quantifiably increases the compound's specific capacity in battery applications, alters its excited-state redox potential for photocatalysis, and imparts distinct biological activity [REFS-2, REFS-3, REFS-4]. Substituting this compound with the unsubstituted parent quinone or other analogs would result in a predictable and measurable loss of the performance characteristics detailed below.

Quantified Performance Differentiation of 2,7-Dinitro-9,10-phenanthrenedione Against Direct Analogs


Electrochemical Energy Storage: Superior Specific Capacity vs. Unsubstituted and Amino-Substituted Analogs

As a cathode material in lithium-ion batteries, 2,7-dinitro-9,10-phenanthrenequinone (DNPQ) exhibits a higher initial discharge specific capacity than both unsubstituted 9,10-phenanthrenequinone (PQ) and its 2,7-diamino analog (DAPQ) [1]. This is attributed to the electrochemically active nature of the nitro group, which provides additional redox sites for reversible lithium insertion/deinsertion [1]. The study also indicates that DNPQ has lower solubility in the electrolyte, leading to improved cycling stability compared to PQ [1].

Lithium-Ion Battery Cathode Material Organic Electrode Electrochemistry

Photocatalysis: Quantified Excited-State Lifetime Enabling Visible-Light-Driven Reactions

2,7-Dinitrophenanthrene-9,10-dione (DNPO) functions as an effective visible-light photosensitizer, with its performance anchored by a specifically characterized and unusually long excited-state lifetime [1]. This property is critical for facilitating bimolecular reactions and achieving high catalytic turnover. The compound also exhibits a high excited-state reduction potential, making it a strong photo-oxidant [1].

Photocatalysis Visible-Light Photochemistry Photosensitizer Synthetic Methodology

Photocatalysis: High Excited-State Reduction Potential Enabling Strong Photo-Oxidation

The compound 2,7-dinitrophenanthrene-9,10-dione (DNPO) possesses a high excited-state reduction potential, which quantifies its thermodynamic driving force as a photo-oxidant [1]. This value is essential for predicting the feasibility of challenging oxidative transformations under mild, visible-light-driven conditions [1].

Photocatalysis Visible-Light Photochemistry Redox Chemistry Photosensitizer

Biological Activity: High Potency Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

2,7-Dinitrophenanthrene-9,10-dione demonstrates high potency as an inhibitor of neuronal nitric oxide synthase (nNOS) [1]. The reported IC50 value places it among potent inhibitors, highlighting the impact of the 2,7-dinitro substitution pattern on biological target engagement.

Enzyme Inhibition Neuronal Nitric Oxide Synthase nNOS Biochemical Assay

Evidence-Backed Applications for 2,7-Dinitro-9,10-phenanthrenedione in R&D and Industrial Settings


High-Capacity Organic Cathode for Next-Generation Lithium-Ion Batteries

2,7-Dinitro-9,10-phenanthrenedione is a promising candidate as an organic cathode active material for lithium-ion batteries where maximizing specific capacity is a primary design goal. Its initial discharge capacity of 221 mAh g⁻¹, which is superior to that of both the unsubstituted parent quinone and the 2,7-diamino analog, is a direct consequence of the redox-active 2,7-dinitro groups [1]. Researchers developing organic electrodes should procure this compound to evaluate its performance against the established PQ baseline, as the data clearly show the benefit of nitro substitution for enhancing energy density.

Visible-Light Photocatalysis for Challenging Oxidative Transformations

This compound is a high-performance photosensitizer for visible-light-driven reactions, particularly those requiring a strong photo-oxidant. Its key performance parameters—a long excited-state lifetime of 5.8 μs and a high excited-state reduction potential of +2.13 V vs. SCE—provide a quantitative basis for its selection over other sensitizers [1]. Synthetic chemistry labs focused on photoredox catalysis and the development of mild C-H activation methodologies should consider this compound as a specialized tool for reactions where these specific photophysical properties are advantageous.

Tool Compound for nNOS Inhibition and Neurological Research

For researchers investigating the biological role of neuronal nitric oxide synthase (nNOS) or screening for novel inhibitors, 2,7-Dinitro-9,10-phenanthrenedione represents a high-potency tool compound. Its IC50 of 110 nM against nNOS provides a quantifiable benchmark for activity in this system [1]. This specific potency distinguishes it from other 9,10-phenanthrenedione derivatives that have been reported as inhibitors of other targets like the phosphatase CD45, making it the appropriate choice for nNOS-focused studies.

Synthetic Intermediate for Advanced Functional Materials

The compound's defined reactivity at the 2,7-positions and the quinone core makes it a valuable synthetic intermediate. Specifically, it can undergo regioselective bromination to yield 4-bromo-2,7-dinitro-9,10-phenanthrenequinone, a reaction that is not possible with the unsubstituted parent compound under the same conditions [1]. This enables the creation of more complex molecular architectures for applications in materials science and medicinal chemistry, further justifying its procurement over simpler, less functionalized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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